molecular formula C6H10FNO2 B12312742 4-Fluoro-1-methylpyrrolidine-2-carboxylic acid

4-Fluoro-1-methylpyrrolidine-2-carboxylic acid

Cat. No.: B12312742
M. Wt: 147.15 g/mol
InChI Key: WWTABXAXNXQPOH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1-methylpyrrolidine-2-carboxylic acid typically involves the fluorination of a pyrrolidine derivative. One common method includes the reaction of 1-methylpyrrolidine-2-carboxylic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-methylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

4-Fluoro-1-methylpyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioisostere in drug design, where the fluorine atom can influence the biological activity of the molecule.

    Medicine: Explored for its potential therapeutic properties, including its role in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-1-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride: A similar compound with a hydrochloride salt form.

    1-Methylpyrrolidine-2-carboxylic acid: The non-fluorinated analog of the compound.

Uniqueness

This compound is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in various research applications .

Properties

Molecular Formula

C6H10FNO2

Molecular Weight

147.15 g/mol

IUPAC Name

4-fluoro-1-methylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H10FNO2/c1-8-3-4(7)2-5(8)6(9)10/h4-5H,2-3H2,1H3,(H,9,10)

InChI Key

WWTABXAXNXQPOH-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CC1C(=O)O)F

Origin of Product

United States

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